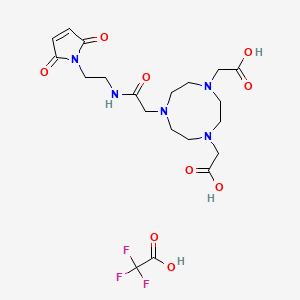

Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .

Métodos De Preparación

The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .

-

Synthetic Route 1

Starting Materials: (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA.

Reaction Conditions: The reactions are typically carried out in aqueous solutions at room temperature.

-

Synthetic Route 2

Starting Materials: Similar to Route 1, but with variations in the functional groups attached to NOTA.

Reaction Conditions: Similar to Route 1, with slight modifications to optimize yield and purity.

Purification: Similar to Route 1, with HPLC and TFA to prevent hydrolysis.

Análisis De Reacciones Químicas

Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:

-

Thiol-Maleimide Reaction

Type: Addition reaction.

Reagents: Thiol-containing compounds.

Conditions: Typically carried out in aqueous solutions at neutral pH.

Products: Thiosuccinimide products.

-

Hydrolysis

Type: Hydrolysis of thiosuccinimides.

Reagents: Water or aqueous solutions.

Conditions: Can occur under physiological conditions.

Products: Maleamic acids.

-

Dual Functionalization

Type: Consecutive conjugation of a thiol and an amine.

Reagents: Thiol and amine-containing compounds.

Conditions: One-pot reaction.

Products: Aminothiomaleimides.

Aplicaciones Científicas De Investigación

Maleimide-NOTA (TFA) has a wide range of applications in scientific research:

-

Radiolabeling

Use: Site-specific radiolabeling of biomolecules.

Applications: Positron emission tomography (PET) imaging, radiopharmaceuticals.

-

Bioconjugation

Use: Conjugation of proteins, peptides, and other biomolecules.

Applications: Antibody-drug conjugates, targeted drug delivery.

-

Molecular Imaging

Use: Imaging of biological processes at the molecular level.

Applications: Cancer diagnostics, tracking of therapeutic agents.

-

Therapeutic Applications

Use: Development of targeted therapies.

Applications: Cancer treatment, personalized medicine.

Mecanismo De Acción

The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Molecular Targets: Thiol groups on cysteine residues in proteins.

Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.

Comparación Con Compuestos Similares

Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:

-

DOTA-Maleimide

Similarity: Both are used for bioconjugation and radiolabeling.

Difference: DOTA forms more stable complexes with a wider range of metal ions compared to NOTA.

-

DFO-Maleimide

Similarity: Both are used for radiolabeling and bioconjugation.

Difference: DFO is specifically used for labeling with zirconium-89, while NOTA is preferred for gallium-68.

-

Next Generation Maleimides (NGMs)

Similarity: Both are used for bioconjugation.

Difference: NGMs offer improved stability and dual functionalization capabilities.

Propiedades

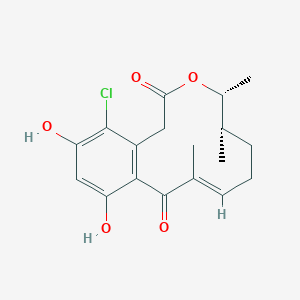

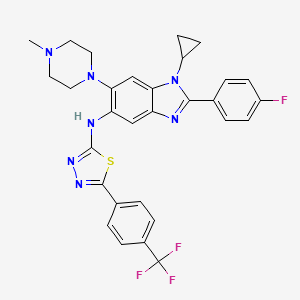

Fórmula molecular |

C20H28F3N5O9 |

|---|---|

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |

Clave InChI |

UXCOOSNZWCRARC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)